Oligopeptide-74

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C55H90N16O17S |

|---|---|

Molekulargewicht |

1279.5 g/mol |

IUPAC-Name |

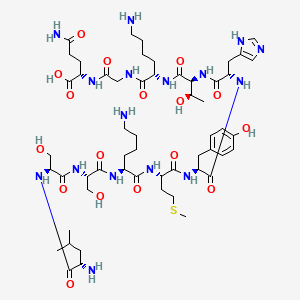

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C55H90N16O17S/c1-29(2)21-34(58)46(78)69-41(26-72)53(85)70-42(27-73)52(84)64-36(10-6-8-19-57)48(80)65-37(17-20-89-4)49(81)67-39(22-31-11-13-33(75)14-12-31)50(82)68-40(23-32-24-60-28-62-32)51(83)71-45(30(3)74)54(86)66-35(9-5-7-18-56)47(79)61-25-44(77)63-38(55(87)88)15-16-43(59)76/h11-14,24,28-30,34-42,45,72-75H,5-10,15-23,25-27,56-58H2,1-4H3,(H2,59,76)(H,60,62)(H,61,79)(H,63,77)(H,64,84)(H,65,80)(H,66,86)(H,67,81)(H,68,82)(H,69,78)(H,70,85)(H,71,83)(H,87,88)/t30-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+/m1/s1 |

InChI-Schlüssel |

VIBSCLGHHDBVGI-VNKCNRQTSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling Oligopeptide-74: A Technical Guide to Its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-74, a synthetic peptide comprising eleven amino acids, has emerged as a significant bioactive ingredient in the cosmetic and dermatological fields. This technical guide provides an in-depth exploration of its discovery, chemical synthesis, and mechanisms of action. While the precise origins of its discovery remain proprietary, this document consolidates available scientific and commercial information to detail its biochemical properties and biological efficacy. This guide will cover the prevalent solid-phase synthesis methodology, quantitative data from available efficacy studies in hair growth and skin anti-aging, and an examination of the key signaling pathways it modulates, notably the Wnt/β-catenin pathway. Detailed experimental protocols and visual diagrams of workflows and signaling cascades are provided to facilitate further research and development.

Introduction

This compound is a synthetic peptide composed of a specific sequence of eleven amino acids: Leucine, Serine, Serine, Lysine, Methionine, Tyrosine, Histidine, Threonine, Lysine, Glycine, and Glutamine. It has garnered considerable attention for its potential applications in promoting hair growth and in anti-aging skincare formulations. Its purported mechanisms of action include the stimulation of hair follicles, reduction of dihydrotestosterone (DHT) levels, and enhancement of collagen production and skin elasticity. This guide aims to provide a comprehensive technical overview for researchers and professionals in drug development and cosmetic science.

Discovery and Origin

While specific details regarding the initial discovery of this compound, including the inventing individuals or institution and the exact date of discovery, are not extensively documented in publicly accessible scientific literature, it is understood to be a product of targeted research in the field of bioactive peptides for cosmetic applications. The development of such peptides often involves screening libraries of synthetic peptides for desired biological activities.

Amino Acid Sequence:

The primary structure of this compound is as follows:

Leu-Ser-Ser-Lys-Met-Tyr-His-Thr-Lys-Gly-Gln

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established and efficient method for producing peptides of defined sequences.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following provides a generalized experimental protocol for the synthesis of this compound using Fmoc-based SPPS.

Materials:

-

Fmoc-Gln(Trt)-Wang resin (or similar)

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Met-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)

-

Precipitation solvent: Cold diethyl ether

Methodology:

-

Resin Swelling: The Fmoc-Gln(Trt)-Wang resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound glutamine by treating with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Gly-OH) is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours. The resin is subsequently washed with DMF.

-

Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Lys, Thr, His, Tyr, Met, Ser, Ser, Leu).

-

Cleavage and Side-Chain Deprotection: After the final amino acid has been coupled and the terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight and by HPLC to assess its purity.

Experimental Workflow for SPPS

Biological Activity and Efficacy

This compound exhibits biological activity in two primary areas: hair growth promotion and skin anti-aging.

Hair Growth Promotion

The primary mechanism attributed to this compound in promoting hair growth is its ability to counteract the effects of Dihydrotestosterone (DHT), a key hormone implicated in androgenetic alopecia. It is also suggested to stimulate the proliferation of hair follicle cells.

Quantitative Data from Hair Growth Studies:

While detailed clinical trial data is limited in peer-reviewed literature, commercial data suggests positive outcomes.

| Study Parameter | Result | Duration of Study | Citation |

| Hair Density | Increase observed | 12 weeks | |

| Hair Thickness | Increase observed | 12 weeks | |

| Hair Loss Reduction | Reported in androgenetic alopecia | Not specified |

Experimental Protocol for In Vitro Hair Follicle Proliferation Assay:

-

Cell Culture: Human hair follicle dermal papilla cells (HFDPCs) are cultured in a suitable growth medium.

-

Treatment: Cells are treated with varying concentrations of this compound. A negative control (vehicle) and a positive control (e.g., minoxidil) are included.

-

Incubation: Cells are incubated for a specified period (e.g., 24-72 hours).

-

Proliferation Assay: Cell proliferation is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or BrdU (bromodeoxyuridine) incorporation assay.

-

Data Analysis: The absorbance (for MTT) or fluorescence/luminescence (for BrdU) is measured, and the results are expressed as a percentage of the control.

Skin Anti-Aging Effects

This compound is reported to have anti-aging properties by stimulating the production of key extracellular matrix proteins and improving skin elasticity.

Purported Anti-Aging Effects:

| Biological Effect | Mechanism | Citation |

| Increased Collagen Production | Stimulation of fibroblasts | |

| Improved Skin Elasticity | Enhanced structural integrity of the dermis | |

| Reduction of Fine Lines and Wrinkles | Increased dermal matrix components |

Experimental Protocol for In Vitro Collagen Production Assay:

-

Cell Culture: Human dermal fibroblasts are cultured in an appropriate medium.

-

Treatment: Cells are treated with different concentrations of this compound. A control group receives the vehicle alone.

-

Incubation: The cells are incubated for a set duration (e.g., 48-72 hours).

-

Collagen Quantification: The amount of collagen produced and secreted into the culture medium is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) kit specific for pro-collagen type I.

-

Data Analysis: The results are normalized to the total protein content of the cell lysates and expressed as a fold change relative to the control.

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The Wnt/β-catenin pathway is a key cascade implicated in its activity, particularly in hair follicle development.

The Wnt/β-catenin Signaling Pathway in Hair Follicle Stimulation

The Wnt/β-catenin signaling pathway is crucial for hair follicle morphogenesis and regeneration. It is believed that this compound can activate this pathway, leading to the proliferation of hair follicle stem cells and dermal papilla cells.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-74, a synthetic peptide composed of eleven amino acids, has garnered significant interest in the fields of dermatology and cosmetology for its potential bioactive properties. This technical guide provides a comprehensive overview of the primary amino acid sequence, synthesis, and purported mechanisms of action of this compound. It is primarily recognized for its role in promoting hair growth and its potential anti-aging effects on the skin. This document consolidates available data on its biological activities, including its influence on hair follicle stimulation and collagen synthesis. Detailed experimental protocols for peptide synthesis, purification, and characterization are outlined, alongside diagrammatic representations of relevant signaling pathways and experimental workflows to facilitate further research and development.

Primary Amino Acid Sequence and Physicochemical Properties

This compound is a synthetic peptide containing 11 amino acids. Its primary sequence is:

Leu-Ser-Ser-Lys-Met-Tyr-His-Thr-Lys-Gly-Gln

The shortened notation for this sequence is LSSKMYHTKGQ .

| Property | Value |

| Molecular Formula | C₅₅H₉₀N₁₆O₁₇S |

| Molecular Weight | 1279.5 g/mol |

| Amino Acid Composition | Leucine (Leu), Serine (Ser) x2, Lysine (Lys) x2, Methionine (Met), Tyrosine (Tyr), Histidine (His), Threonine (Thr), Glycine (Gly), Glutamine (Gln) |

Biological Functions and Purported Mechanisms of Action

This compound is primarily investigated for its potential applications in hair growth stimulation and skin rejuvenation.

Hair Growth Promotion

This compound is suggested to promote hair growth and prevent hair loss through a multi-faceted approach. One of the key purported mechanisms is the reduction of dihydrotestosterone (DHT) levels, a key hormone implicated in androgenetic alopecia (male and female pattern baldness). By potentially inhibiting the 5α-reductase enzyme responsible for converting testosterone to DHT, this compound may help prevent the miniaturization of hair follicles. Furthermore, it is believed to directly stimulate hair follicles, encouraging the anagen (growth) phase of the hair cycle and contributing to increased hair density and thickness.

Anti-Aging Effects on Skin

In the context of dermatology, this compound is explored for its anti-aging properties. It is hypothesized to stimulate the synthesis of key extracellular matrix proteins, such as collagen, in dermal fibroblasts. Increased collagen production can lead to improved skin elasticity, firmness, and a reduction in the appearance of fine lines and wrinkles.

Quantitative Data from In-Vivo and In-Vitro Studies

While extensive, peer-reviewed clinical data specifically for this compound is limited in publicly accessible literature, some industry sources and related studies on similar peptides provide preliminary insights.

For its anti-aging potential, a study on a different peptide, Oligopeptide-20, demonstrated a statistically significant improvement in skin texture and a reduction in wrinkles. While not directly attributable to this compound, this data suggests the potential efficacy of oligopeptides in skin rejuvenation.

| Study Parameter | Result | Statistical Significance | Reference |

| Oligopeptide-20 Cream vs. Vehicle (Anti-Aging) | |||

| Average Number and Width of Wrinkles (Sew) | 11.7% improvement | p < 0.05 | |

| Cyclic Average Roughness (cR3) | 12.2% improvement | p < 0.005 |

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the chemical synthesis of this compound using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) method.

Materials:

-

Fmoc-Gln(Trt)-Wang resin (or other suitable resin)

-

Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gly-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glutamine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Lys, Thr, His, Tyr, Met, Lys, Ser, Ser, Leu).

-

Final Deprotection: After the final amino acid (Leu) is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection of Side Chains: Wash the peptide-resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Purification and Lyophilization: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final peptide powder.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

-

Preparative RP-HPLC system with a C18 column.

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).

-

Monitor the elution profile at 220 nm.

-

Collect fractions corresponding to the main peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize.

Characterization by Mass Spectrometry

Instrumentation:

-

Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Procedure:

-

Prepare a dilute solution of the purified peptide.

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of this compound (1279.5 g/mol ) to confirm its identity.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Hair Growth Promotion

The proposed mechanism of action for this compound in promoting hair growth involves the modulation of androgen signaling and the activation of pathways that maintain the anagen phase of the hair follicle. A key aspect is the potential inhibition of 5α-reductase, leading to decreased DHT levels. This, in turn, may reduce the androgen-mediated suppression of hair follicle activity. Additionally, direct stimulation of dermal papilla cells could involve pathways like the Wnt/β-catenin signaling cascade, which is crucial for hair follicle development and regeneration.

Oligopeptide-74's effect on the anagen, catagen, and telogen phases of hair growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligopeptide-74, a synthetic biomimetic peptide, has garnered significant interest within the cosmetic and dermatological fields for its potential to promote hair growth. This technical guide provides an in-depth analysis of the available scientific information regarding this compound's effects on the anagen (growth), catagen (transitional), and telogen (resting) phases of the hair follicle cycle. While direct, peer-reviewed quantitative data specifically isolating the effects of this compound is limited in the public domain, this document synthesizes available information, including data on related and frequently combined peptides, to elucidate its likely mechanisms of action.

The Hair Follicle Cycle: A Brief Overview

The hair follicle undergoes a perpetual cycle of growth, regression, and rest. The anagen phase is characterized by active proliferation of dermal papilla cells and keratinocytes, leading to hair shaft elongation. The catagen phase is a brief, transitional period involving apoptosis-driven regression of the lower follicle. The telogen phase is a quiescent period before the follicle re-enters the anagen phase. Disruptions to this cycle, such as a shortened anagen phase or a prolonged telogen phase, can lead to hair thinning and loss.

Quantitative Data on Peptide Complexes for Hair Growth

One clinical study on a peptide complex for hair filler reported a significant increase in hair density and thickness after 8 weeks of treatment. While specific percentages for each hair phase were not detailed, the observed increase in density suggests a prolongation of the anagen phase and/or a shortening of the telogen phase. Another study on a hair serum containing a variety of peptides noted a significant increase in the anagen to telogen ratio, indicating a positive shift towards the growth phase.

| Parameter | Baseline (Mean ± SD) | After Treatment (Mean ± SD) | Percentage Change |

| Hair Density (hairs/cm²) | Data not specified | Data not specified | +22.3% |

| Hair Thickness | Data not specified | Data not specified | +26% |

| Anagen Hair Proportion (%) | 62.98 ± 11.26 | 82.09 ± 10.18 | +30.3% |

| Telogen Hair Proportion (%) | 37.02 ± 11.26 | 17.64 ± 10.09 | -52.3% |

Note: The data in the table above is from a study on a biomimetic peptide lotion and may not be solely attributable to this compound.

Postulated Signaling Pathways of this compound in Hair Growth Regulation

Based on technical data from manufacturers and the known mechanisms of frequently associated peptides like Oligopeptide-54, this compound is believed to promote hair growth primarily through the activation of the Wnt/β-catenin signaling pathway.

The Wnt/β-catenin pathway is crucial for hair follicle morphogenesis and the initiation of the anagen phase. By activating this pathway, this compound is thought to lead to the nuclear translocation of β-catenin, which then activates target genes responsible for the proliferation of dermal papilla and hair matrix cells. This action promotes the transition of hair follicles from the telogen to the anagen phase and helps to maintain the anagen phase.

Furthermore, related oligopeptides, such as Oligopeptide-54, have been shown to down-regulate inhibitors of the Wnt pathway, namely Dickkopf-1 (DKK-1) and Bone Morphogenetic Protein 4 (BMP4). It is plausible that this compound exerts a similar inhibitory effect on these molecules, which are known to promote the catagen and telogen phases.

Experimental Protocols

While specific protocols for this compound are not publicly detailed, the following represents a generalized workflow for evaluating the efficacy of hair growth-promoting peptides.

The Role of Bioactive Oligopeptides in Skin Regeneration: A Technical Overview

Disclaimer: This technical guide provides a comprehensive overview of the biological functions of bioactive oligopeptides in skin regeneration. It is important to note that while the principles discussed are broadly applicable to many oligopeptides, specific data for Oligopeptide-74 in the context of skin regeneration is limited in publicly available scientific literature. Much of the existing research on this compound focuses on its role in hair growth. Therefore, this document will address the functions of oligopeptides in skin regeneration in a broader context, drawing on data from other well-researched peptides to illustrate key concepts and mechanisms.

Executive Summary

Oligopeptides, short chains of amino acids, are pivotal signaling molecules in the intricate process of skin regeneration.[1] Their biological activity stems from their ability to interact with cellular receptors and modulate key signaling pathways, thereby influencing processes such as cell proliferation, migration, and the synthesis of extracellular matrix (ECM) components.[2] This guide delves into the core mechanisms by which oligopeptides contribute to skin repair and rejuvenation, with a focus on their interaction with fibroblasts and the subsequent impact on the dermal matrix. We will explore the critical signaling cascades involved, present quantitative data from relevant studies, and provide detailed experimental protocols for assessing the efficacy of these bioactive molecules.

Core Biological Functions of Oligopeptides in Skin Regeneration

Oligopeptides exert their regenerative effects primarily through the stimulation of dermal fibroblasts, the key cell type responsible for producing and maintaining the skin's structural integrity. Their functions can be broadly categorized as follows:

-

Stimulation of Extracellular Matrix Synthesis: Many oligopeptides are known to upregulate the production of essential ECM proteins, including collagen and elastin.[1] This is crucial for restoring the skin's tensile strength and elasticity, which are often compromised during aging and wound healing. Some oligopeptides, for instance, have been shown to significantly increase the gene expression of collagen type 1 (COL1A1) and elastin (ELN) in human dermal fibroblasts.[3]

-

Promotion of Cell Proliferation and Migration: Skin regeneration is a dynamic process that requires the proliferation and migration of various cell types, including keratinocytes and fibroblasts. Certain oligopeptides act as positive regulators of cell proliferation and can enhance cell attachment, which is a critical aspect of wound healing and skin regeneration.[4]

-

Modulation of Inflammatory Responses: While inflammation is a necessary component of the initial wound healing phase, chronic inflammation can impede the regenerative process. Some oligopeptides possess anti-inflammatory properties that help to create a more favorable environment for tissue repair.

Key Signaling Pathways Modulated by Oligopeptides

The biological effects of oligopeptides are mediated through their interaction with specific cellular signaling pathways. Two of the most critical pathways in the context of skin regeneration are the Transforming Growth Factor-beta (TGF-β) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways.

TGF-β Signaling Pathway

The TGF-β signaling pathway is a central regulator of wound healing and tissue regeneration. It plays a crucial role in inflammation, angiogenesis, re-epithelialization, and the synthesis of the extracellular matrix. TGF-β ligands initiate signaling by binding to and bringing together type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of receptor-regulated SMAD proteins (SMAD2 and SMAD3). These activated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in ECM production and cell differentiation.

Oligopeptides can influence this pathway by mimicking the action of natural growth factors or by modulating the expression of TGF-β receptors or ligands, thereby stimulating fibroblast activity and collagen synthesis.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This pathway is often activated by growth factors binding to their receptor tyrosine kinases on the cell surface. This triggers a cascade of protein phosphorylations, starting with the activation of Ras, which in turn activates Raf (a MAP3K), followed by MEK (a MAP2K), and finally ERK (a MAPK). Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes that promote cell cycle progression and proliferation. Some oligopeptides can activate this pathway, thereby contributing to the proliferation of fibroblasts and keratinocytes necessary for skin regeneration.

Quantitative Data on the Effects of Oligopeptides

The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of different oligopeptides on markers of skin regeneration.

Table 1: In Vitro Effects of Oligopeptides on Gene Expression in Human Dermal Fibroblasts

| Oligopeptide | Concentration | Target Gene | Fold Increase in Expression (vs. Control) | Reference |

| Collagen Peptides | 0.01% | COL1A1 | 2.08 ± 0.08 | |

| Collagen Peptides | 1% | COL1A1 | 1.61 ± 0.08 | |

| Collagen Peptides | 0.01% | ELN | 1.35 ± 0.13 | |

| Collagen Peptides | 1% | ELN | 1.42 ± 0.10 | |

| Collagen Peptides | 0.01% | VCAN | 2.28 ± 0.07 | |

| Collagen Peptides | 1% | VCAN | 1.81 ± 0.08 |

Table 2: Clinical Effects of Oligopeptide-20 on Skin Parameters

| Parameter | Treatment | Duration | % Improvement | p-value | Reference |

| Average Wrinkle Number and Width (Sew) | 0.003% Oligopeptide-20 Cream | 60 days | 11.7% | < 0.05 | |

| Cyclic Average Roughness (cR3) | 0.003% Oligopeptide-20 Cream | 60 days | 12.2% | < 0.005 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of oligopeptides in skin regeneration.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of oligopeptides on cell migration.

Protocol:

-

Cell Seeding: Plate human dermal fibroblasts in a 6-well plate and culture until a confluent monolayer is formed.

-

Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

-

Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells and debris. The medium is then replaced with a serum-free medium containing the test oligopeptide at various concentrations. A control well with serum-free medium alone is also prepared.

-

Image Acquisition: Images of the scratch are captured at time zero and at regular intervals (e.g., 12, 24, and 48 hours) using an inverted microscope.

-

Data Analysis: The width of the scratch is measured at different time points using image analysis software. The rate of wound closure is calculated and compared between the treated and control groups.

Quantification of Collagen Synthesis in Fibroblast Cultures

This protocol is used to measure the amount of collagen produced by fibroblasts after treatment with an oligopeptide.

Protocol:

-

Cell Culture and Treatment: Human dermal fibroblasts are cultured in 24-well plates. Once they reach approximately 80% confluency, the culture medium is replaced with a medium containing the test oligopeptide at various concentrations. A control group with no peptide is also included. The cells are incubated for a specified period (e.g., 48-72 hours).

-

Sample Collection: The cell culture supernatant (containing secreted collagen) and the cell lysate (containing intracellular collagen) are collected.

-

Collagen Quantification: The amount of collagen in the samples is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for human type I procollagen.

-

Data Normalization: The total protein content in the cell lysates is determined using a protein assay (e.g., BCA assay) to normalize the collagen measurements to the cell number.

-

Statistical Analysis: The results are expressed as the amount of collagen per µg of total protein. Statistical analysis is performed to compare the collagen production in the treated groups versus the control group.

Conclusion

Bioactive oligopeptides represent a promising class of molecules for promoting skin regeneration and combating the signs of aging. Their ability to stimulate fibroblast activity, enhance extracellular matrix synthesis, and modulate key signaling pathways like TGF-β and MAPK/ERK underscores their therapeutic potential. While the specific mechanisms of action for every oligopeptide, including this compound, are not yet fully elucidated for skin regeneration, the existing body of research provides a strong foundation for their application in dermatology and cosmetology. Further research, including well-designed clinical trials, is necessary to fully understand the efficacy and optimal application of specific oligopeptides for various skin conditions.

References

- 1. twlskin.com [twlskin.com]

- 2. skininc.com [skininc.com]

- 3. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Tolerance Study of an Oligopeptide with Potential Anti-Aging Activity [scirp.org]

Understanding the Molecular Targets of Oligopeptide-74: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the proposed molecular targets and mechanisms of action of Oligopeptide-74 based on publicly available information, primarily from commercial and patent literature. Specific quantitative data, detailed binding studies, and comprehensive preclinical and clinical data for this compound are limited in the public domain and are likely proprietary to the manufacturers. The experimental protocols provided are representative methodologies based on studies of similar bioactive peptides.

Introduction

This compound is a synthetic, small-chain peptide composed of 11 amino acids, including glutamine, glycine, histidine, leucine, lysine, methionine, serine, threonine, and tyrosine. It has garnered significant interest in the cosmetic and dermatological fields for its potential applications in promoting hair growth and in anti-aging skincare. This technical guide aims to consolidate the current understanding of the molecular targets of this compound and its proposed mechanisms of action.

The primary biological activities attributed to this compound are the stimulation of hair follicles and the enhancement of the skin's extracellular matrix. These effects are reportedly mediated through the modulation of specific signaling pathways and cellular processes. This guide will delve into these proposed mechanisms, offering a scientific framework for researchers and professionals in the field.

Hair Growth Stimulation: Targeting the Wnt Signaling Pathway

The most frequently cited mechanism for this compound's effect on hair growth is the activation of the Wnt signaling pathway. The Wnt pathway is crucial for the embryonic development of hair follicles and for the regulation of hair growth cycles in adults.

Proposed Molecular Target: Wnt/β-catenin Signaling Pathway

This compound, particularly in the formulation known as CG-Grotene by Caregen, is suggested to act as a biomimetic peptide that activates the canonical Wnt/β-catenin signaling pathway. This pathway is integral to maintaining the proliferative capacity of hair follicle stem cells and dermal papilla cells, which are key regulators of hair growth.

The proposed mechanism involves the following steps:

-

Receptor Binding (Hypothesized): this compound is presumed to bind to a component of the Wnt receptor complex on the surface of dermal papilla cells or hair follicle stem cells. This complex typically consists of a Frizzled (FZD) receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6) co-receptor.

-

Inhibition of the β-catenin Destruction Complex: Activation of the Wnt receptor complex leads to the recruitment of intracellular signaling proteins, which in turn inhibits the "β-catenin destruction complex." This complex, composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β), would otherwise phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation.

-

Accumulation and Nuclear Translocation of β-catenin: With the destruction complex inhibited, β-catenin accumulates in the cytoplasm and translocates to the nucleus.

-

Gene Transcription: In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes. These genes are involved in cell proliferation, differentiation, and survival, which are essential for the anagen (growth) phase of the hair cycle.

Another proposed mechanism for its role in hair growth is the reduction of dihydrotestosterone (DHT) levels, a hormone implicated in androgenic alopecia. However, the specific molecular interactions leading to DHT reduction are not well-defined in the available literature.

Skin Anti-Aging: Targeting Fibroblast Activity and Extracellular Matrix Synthesis

In the context of skincare, this compound is purported to have anti-aging properties by stimulating fibroblasts to produce key components of the extracellular matrix (ECM), namely collagen and elastin.

Proposed Molecular Target: Fibroblast Activation

Fibroblasts are the primary cell type in the dermis responsible for synthesizing and remodeling the ECM. With age, fibroblast activity declines, leading to reduced collagen and elastin production, which manifests as wrinkles and loss of skin elasticity. This compound is proposed to counteract this by acting as a signaling molecule that directly stimulates fibroblasts.

The hypothesized mechanism includes:

-

Receptor Binding (Hypothesized): this compound may bind to specific receptors on the surface of dermal fibroblasts, such as growth factor receptors or integrins. This interaction is thought to mimic the effects of natural growth factors.

-

Intracellular Signaling Cascade: Receptor binding would trigger an intracellular signaling cascade, potentially involving pathways such as the Transforming Growth Factor-β (TGF-β)/Smad pathway, which is a master regulator of collagen synthesis.

-

Upregulation of ECM Gene Expression: This signaling cascade would lead to the activation of transcription factors that upregulate the expression of genes encoding for procollagen and tropoelastin, the precursors to collagen and elastin fibers, respectively.

-

Increased ECM Protein Synthesis: The increased gene expression results in enhanced synthesis and secretion of collagen and elastin by the fibroblasts, thereby improving the structural integrity and elasticity of the skin.

Illustrative Quantitative Data

While specific data for this compound is not available, the following table illustrates the type of quantitative results that would be expected from in vitro studies on human dermal fibroblasts. The data presented is hypothetical and for exemplary purposes only.

| Parameter | Control | This compound (1 µM) | This compound (10 µM) | Positive Control (TGF-β1) |

| Collagen I mRNA Expression (Fold Change) | 1.0 | 1.8 | 2.5 | 3.5 |

| Elastin mRNA Expression (Fold Change) | 1.0 | 1.5 | 2.1 | 2.8 |

| Secreted Collagen I Protein (ng/mL) | 150 | 270 | 380 | 550 |

| Fibroblast Proliferation (% of Control) | 100% | 120% | 145% | 160% |

Experimental Protocols

The following are detailed, representative protocols for key experiments that could be used to validate the proposed mechanisms of action of this compound.

In Vitro Hair Follicle Elongation Assay

This assay assesses the direct effect of a substance on hair follicle growth in an organ culture model.

Methodology:

-

Hair Follicle Isolation: Human scalp skin samples are obtained from cosmetic surgery with patient consent. Anagen hair follicles are micro-dissected under a stereomicroscope.

-

Culture: Isolated follicles are cultured individually in 24-well plates containing Williams' E medium supplemented with insulin, hydrocortisone, and antibiotics.

-

Treatment: Follicles are treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM), a vehicle control (culture medium), and a positive control (e.g., Minoxidil).

-

Measurement: The length of the hair shaft is measured daily for 7-10 days using a calibrated microscope and imaging software.

-

Analysis: The change in hair shaft length from day 0 is calculated for each group. Statistical analysis (e.g., ANOVA) is performed to determine significant differences between treatment groups and the control.

Oligopeptide-74's Impact on Gene Expression in Keratinocytes: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific studies detailing the direct impact of Oligopeptide-74 on gene expression in keratinocytes. Therefore, this technical guide utilizes data from a representative study on a similar class of molecules—a palmitoyl oligopeptide complex—to illustrate the potential mechanisms and experimental approaches for investigating such effects. The quantitative data, experimental protocols, and signaling pathways described herein are presented as a hypothetical case study and should be interpreted as representative examples rather than specific findings for this compound.

Introduction

Oligopeptides are short chains of amino acids that have garnered significant attention in dermatology and cosmetic science for their potential to modulate various cellular processes in the skin. These bioactive peptides are thought to influence tissue repair, collagen synthesis, and overall skin health. This guide explores the hypothetical impact of an oligopeptide on gene expression in human epidermal keratinocytes, providing a framework for researchers, scientists, and drug development professionals interested in this area of study. We will delve into the potential molecular mechanisms, experimental designs for such investigations, and the key signaling pathways that may be involved.

Hypothetical Effects on Gene Expression

Based on studies of analogous oligopeptides, it is plausible that this compound could influence the expression of genes critical for maintaining the integrity and function of the extracellular matrix (ECM), as well as genes involved in cellular proliferation and differentiation. A hypothetical summary of these potential gene expression changes in human keratinocytes following treatment is presented below.

Table 1: Hypothetical Gene Expression Changes in Keratinocytes Treated with an Oligopeptide

| Gene Category | Gene Name | Gene Symbol | Fold Change (Hypothetical) | Function |

| Extracellular Matrix & Adhesion | Collagen, Type I, Alpha 1 | COL1A1 | ↑ 2.5 | Major structural component of the dermis |

| Elastin | ELN | ↑ 1.8 | Provides elasticity to the skin | |

| Fibronectin 1 | FN1 | ↑ 2.1 | Mediates cell adhesion and migration | |

| Integrin Subunit Alpha 2 | ITGA2 | ↑ 1.5 | Cell surface receptor for ECM proteins | |

| Cell Cycle & Proliferation | Cyclin D1 | CCND1 | ↑ 1.7 | Promotes cell cycle progression |

| Proliferating Cell Nuclear Antigen | PCNA | ↑ 1.9 | Marker for cell proliferation | |

| Growth Factors & Signaling | Transforming Growth Factor Beta 1 | TGFB1 | ↑ 3.0 | Key regulator of ECM production |

| Connective Tissue Growth Factor | CTGF | ↑ 2.2 | Promotes fibroblast proliferation and ECM synthesis |

Experimental Protocols

To investigate the effects of an oligopeptide on keratinocyte gene expression, a series of in vitro experiments can be designed. The following protocols are representative of the methodologies that would be employed in such a study.

1. Cell Culture and Treatment

-

Cell Line: Primary Human Epidermal Keratinocytes (HEKa) are cultured in a serum-free keratinocyte growth medium.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Upon reaching 70-80% confluency, keratinocytes are treated with the oligopeptide at various concentrations (e.g., 1, 5, and 10 µg/mL) or a vehicle control for a specified duration (e.g., 24, 48, and 72 hours).

2. RNA Isolation and Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: Gene expression levels are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression of target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

3. Full Transcriptome Analysis (RNA-Sequencing)

-

Library Preparation: RNA-seq libraries are prepared from high-quality total RNA samples.

-

Sequencing: Sequencing is performed on a next-generation sequencing platform.

-

Data Analysis: The resulting sequencing data is analyzed to identify differentially expressed genes between the oligopeptide-treated and control groups.

4. Western Blot Analysis

-

Protein Extraction: Total protein is extracted from the cells, and protein concentration is determined.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., TGF-β1, p-SMAD2/3) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using a chemiluminescence detection system.

Signaling Pathway Visualization

Oligopeptides often exert their effects by modulating specific intracellular signaling pathways. Based on studies of similar peptides, the Transforming Growth Factor-Beta (TGF-β) signaling pathway is a likely candidate for mediating the effects on ECM gene expression.

Caption: Hypothetical TGF-β signaling pathway activated by this compound.

Experimental Workflow Visualization

A clear experimental workflow is crucial for the systematic investigation of an oligopeptide's effects. The following diagram outlines a typical workflow for such a study.

Caption: A typical experimental workflow for studying peptide effects.

Conclusion

While specific data on this compound's impact on keratinocyte gene expression is not currently available in the public domain, this technical guide provides a comprehensive framework for how such an investigation could be approached. By employing the detailed experimental protocols and analytical methods described, researchers can elucidate the molecular mechanisms by which this and other oligopeptides may exert their biological effects on skin cells. The hypothetical data and pathways presented herein, based on analogous compounds, suggest that oligopeptides hold significant promise as modulators of key genes involved in skin health and regeneration. Further targeted research is necessary to fully uncover the specific genetic and signaling impacts of this compound.

Oligopeptide-74 and its Role in Androgenetic Alopecia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-74, a synthetic peptide, has garnered attention within the cosmetic and dermatological fields for its potential role in mitigating hair loss, particularly in cases of androgenetic alopecia. This condition is characterized by the progressive miniaturization of hair follicles, a process significantly influenced by the androgen dihydrotestosterone (DHT). While promotional literature frequently posits that this compound functions by reducing DHT levels, a thorough review of publicly available scientific literature reveals a notable absence of direct, quantitative evidence to substantiate this specific claim. This technical guide synthesizes the available information on peptides in hair growth, focusing on plausible mechanisms of action that may be relevant to this compound and provides a framework for the type of experimental validation required to elucidate its precise role.

Introduction: The Pathogenesis of Androgenetic Alopecia and the Significance of DHT

Androgenetic alopecia (AGA) is the most common form of hair loss, affecting a significant portion of the adult population. The pathophysiology of AGA is multifactorial, with a strong genetic predisposition and a critical dependence on androgens, specifically dihydrotestosterone (DHT). DHT is a potent metabolite of testosterone, converted by the enzyme 5α-reductase, which is present in hair follicles.[1]

In genetically susceptible individuals, DHT binds to androgen receptors in the dermal papilla cells of the hair follicle. This interaction triggers a cascade of downstream signaling events that ultimately lead to a shortened anagen (growth) phase of the hair cycle and the progressive miniaturization of the hair follicle. Over successive cycles, the hair produced becomes finer and shorter, eventually leading to the characteristic pattern of hair loss seen in AGA.

Given the central role of DHT in AGA, therapeutic strategies have traditionally focused on inhibiting 5α-reductase to reduce DHT production or blocking the androgen receptor to prevent DHT from exerting its effects.

This compound: Unsubstantiated Claims of DHT Reduction

This compound is a commercially available cosmetic ingredient purported to promote hair growth and prevent hair loss.[2] Numerous secondary sources and product descriptions claim that it achieves these effects by reducing levels of DHT.[2] However, a comprehensive search of peer-reviewed scientific literature, clinical trial databases, and patent filings fails to yield any studies that provide direct quantitative data on the efficacy of this compound in reducing DHT concentrations or inhibiting 5α-reductase activity.

The absence of such data makes it impossible to present a quantitative summary or detailed experimental protocols related to the direct impact of Oligopepeptide-74 on DHT levels as initially requested. The following sections will, therefore, focus on alternative, scientifically plausible mechanisms by which peptides may influence hair growth, which could potentially be relevant to this compound.

Plausible Mechanisms of Action for Peptides in Hair Growth

Research into the role of various peptides in hair follicle biology has revealed several mechanisms that do not involve direct interaction with the androgen pathway. A prominent and well-studied pathway is the Wnt/β-catenin signaling cascade, which is crucial for hair follicle development and regeneration.

Modulation of the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation and differentiation in the hair follicle. Activation of this pathway is essential for maintaining the anagen phase and promoting the growth of the hair shaft. Conversely, inhibition of Wnt signaling is associated with the transition to the catagen (regression) and telogen (resting) phases of the hair cycle.

One of the key inhibitors of the Wnt pathway in the context of AGA is Dickkopf-1 (DKK-1). DHT has been shown to upregulate the expression of DKK-1 in dermal papilla cells. DKK-1, in turn, antagonizes Wnt signaling, leading to the suppression of hair growth.

Some peptides used in hair care, such as Oligopeptide-54 (also known as CG-Nokkin), have been shown to act by inhibiting DKK-1.[3] By blocking this inhibitor, the Wnt/β-catenin pathway can be reactivated, promoting hair follicle proliferation and growth. While direct evidence for this compound is lacking, it is plausible that it could function through a similar mechanism.

Below is a diagram illustrating the proposed signaling pathway.

Necessary Experimental Protocols for Validation

To substantiate the claim that this compound reduces DHT levels, a series of well-defined in vitro and ex vivo experiments would be required. The following outlines the necessary experimental protocols.

In Vitro 5α-Reductase Activity Assay

This experiment would directly measure the ability of this compound to inhibit the enzyme responsible for DHT synthesis.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on 5α-reductase activity.

Methodology:

-

Enzyme Source: Utilize human recombinant 5α-reductase isoenzymes (type 1 and type 2) or microsomal fractions from human scalp tissue or prostate cancer cell lines (e.g., LNCaP).

-

Substrate: Use radiolabeled [14C]-testosterone.

-

Treatment: Incubate the enzyme with varying concentrations of this compound. A known 5α-reductase inhibitor, such as finasteride or dutasteride, should be used as a positive control. A vehicle control (e.g., DMSO) should also be included.

-

Reaction: Initiate the enzymatic reaction by adding the substrate and a cofactor (NADPH).

-

Extraction and Separation: After a defined incubation period, stop the reaction and extract the steroids. Separate testosterone and its metabolites (including DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled DHT produced in each treatment group using a scintillation counter or radioisotope detector.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

DHT Measurement in Cultured Hair Follicle Dermal Papilla Cells

This experiment would assess the effect of this compound on DHT production in a cellular context.

Objective: To quantify the change in intracellular and secreted DHT levels in human dermal papilla cells (DPCs) following treatment with this compound.

Methodology:

-

Cell Culture: Culture primary human DPCs isolated from scalp tissue of individuals with AGA.

-

Treatment: Treat the cultured DPCs with testosterone to provide the substrate for DHT production. Concurrently, treat the cells with various concentrations of this compound. Include positive (finasteride) and vehicle controls.

-

Sample Collection: After an appropriate incubation period (e.g., 24-48 hours), collect both the cell culture medium and the cell lysates.

-

DHT Quantification: Measure the concentration of DHT in the collected samples using a highly sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a validated enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the DHT levels in the this compound-treated groups to the control groups to determine if there is a statistically significant reduction.

The workflow for these validation experiments is depicted below.

Conclusion

While this compound is marketed as an agent that reduces DHT levels to combat hair loss, there is a conspicuous lack of publicly available, peer-reviewed scientific data to support this claim. For the scientific and drug development community, such claims must be met with a demand for robust evidence. The plausible mechanism of action for peptides in promoting hair growth is through the modulation of signaling pathways such as Wnt/β-catenin, which is indirectly affected by DHT. To definitively establish the role of this compound in reducing DHT, rigorous in vitro and cell-based assays, as outlined in this guide, are necessary. Until such data is available, the scientific community should remain circumspect about the purported DHT-reducing effects of this compound and focus on the more substantiated mechanisms of peptide action in hair follicle biology.

References

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Oligopeptide-74 on Hair Follicle Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hair loss, or alopecia, is a widespread condition affecting a significant portion of the global population, leading to considerable psychological distress. The hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). The regulation of these phases is orchestrated by intricate signaling pathways, with the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) pathways playing pivotal roles. The activation of the Wnt/β-catenin pathway is a key promoter of the anagen phase, while BMP signaling is generally associated with the maintenance of the telogen phase[1][2][3].

Oligopeptide-74 is a synthetic peptide that has garnered interest for its potential hair growth-promoting properties[4][5]. It is suggested to stimulate hair follicles and may counteract the effects of dihydrotestosterone (DHT), a key hormone implicated in androgenetic alopecia. While the precise mechanism of action is still under investigation, it is hypothesized that this compound may modulate key signaling pathways involved in hair follicle cycling.

These application notes provide a detailed protocol for the in vitro testing of this compound on human hair follicle cultures. The described methodologies will enable researchers to assess the efficacy of this compound in promoting hair growth and to investigate its underlying molecular mechanisms. The primary models utilized are isolated human hair follicle organ cultures and a 3D co-culture system of dermal papilla (DP) and outer root sheath (ORS) cells.

Hypothesized Signaling Pathway of this compound in Hair Follicles

Based on the known roles of signaling pathways in hair growth and the reported effects of other hair growth-promoting peptides, a hypothesized mechanism for this compound is presented. It is proposed that this compound may act as an agonist to a receptor that leads to the activation of the Wnt/β-catenin signaling pathway. This activation is thought to promote the proliferation and differentiation of hair follicle stem cells, thereby initiating and prolonging the anagen phase. Concurrently, this compound may inhibit the BMP signaling pathway, which would otherwise suppress hair follicle activation.

Experimental Protocols

Isolation and Culture of Human Hair Follicles (Ex Vivo Organ Culture)

This protocol details the isolation and culture of intact human hair follicles from scalp skin biopsies.

Materials:

-

Human scalp skin samples (obtained with ethical approval)

-

Williams' E Medium supplemented with L-glutamine, insulin, hydrocortisone, penicillin, and streptomycin

-

Sterile phosphate-buffered saline (PBS)

-

Fine sterile forceps and micro-dissecting scissors

-

24-well suspension culture plates

-

Stereomicroscope

Procedure:

-

Wash the scalp skin sample three times with sterile PBS containing antibiotics.

-

Under a stereomicroscope, carefully dissect individual hair follicles from the subcutaneous fat layer using fine forceps and micro-dissecting scissors. Ensure the dermal papilla at the base of the follicle remains intact.

-

Place one isolated hair follicle into each well of a 24-well plate containing 1 mL of supplemented Williams' E Medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

3D Co-culture of Dermal Papilla (DP) and Outer Root Sheath (ORS) Cells

This protocol describes the creation of a 3D hair follicle-like structure by co-culturing DP and ORS cells. This model is suitable for higher-throughput screening.

Materials:

-

Human dermal papilla cells (hDPCs) and human outer root sheath cells (hORSCs) (commercially available or isolated)

-

DP cell growth medium and ORS cell growth medium

-

Ultra-low attachment 96-well plates

-

Collagen I solution

-

Cell culture incubator

Procedure:

-

Culture hDPCs and hORSCs separately in their respective growth media until they reach 80-90% confluency.

-

Harvest the cells using trypsin-EDTA and resuspend them in their respective media.

-

Prepare a 3D co-culture by first seeding hDPCs in an ultra-low attachment 96-well plate to allow for the formation of spheroids.

-

After 24 hours, add a suspension of hORSCs to the wells containing the DP spheroids.

-

Alternatively, embed a mixture of hDPCs and hORSCs in a collagen I matrix in the 96-well plate.

-

Incubate at 37°C and 5% CO2, changing the medium every 2 days.

This compound Treatment

Preparation of this compound Stock Solution:

-

Dissolve lyophilized this compound powder in sterile distilled water or a recommended solvent to prepare a stock solution (e.g., 1 mg/mL).

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Treatment Protocol:

-

Prepare working concentrations of this compound by diluting the stock solution in the appropriate culture medium. A suggested concentration range for initial testing is 0.1 µM to 10 µM.

-

For the hair follicle organ culture, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (the solvent used for the stock solution).

-

For the 3D co-culture, replace the medium with fresh medium containing this compound or a vehicle control.

-

Incubate the cultures for the desired experimental duration (e.g., 7-14 days for organ culture, 5-7 days for 3D co-culture).

Experimental Workflow

Quantitative Data Presentation

Summarize all quantitative data in the following tables for clear comparison between treatment groups.

Table 1: Hair Shaft Elongation

| Treatment Group | Concentration | Day 3 (mm ± SD) | Day 7 (mm ± SD) | Day 14 (mm ± SD) |

| Vehicle Control | - | |||

| This compound | 0.1 µM | |||

| This compound | 1 µM | |||

| This compound | 10 µM | |||

| Positive Control (e.g., Minoxidil) | 10 µM |

Table 2: Cell Proliferation (Ki67 Positive Cells)

| Treatment Group | Concentration | % Ki67 Positive Cells (± SD) |

| Vehicle Control | - | |

| This compound | 0.1 µM | |

| This compound | 1 µM | |

| This compound | 10 µM | |

| Positive Control | 10 µM |

Table 3: Gene Expression Analysis (Fold Change vs. Control)

| Gene | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) | Positive Control (10 µM) |

| Anagen Promoting | ||||

| VEGF | ||||

| IGF-1 | ||||

| β-catenin | ||||

| Catagen Promoting | ||||

| TGF-β1 | ||||

| BMP4 |

Key Experimental Assays: Detailed Methodologies

Hair Shaft Elongation Measurement

Purpose: To assess the direct effect of this compound on hair growth. Method:

-

At designated time points (e.g., day 0, 3, 7, 14), capture images of the cultured hair follicles using a digital microscope connected to a camera.

-

Use image analysis software to measure the length of the hair shaft extending from the hair bulb.

-

Calculate the elongation by subtracting the initial length (Day 0) from the length at each subsequent time point.

Cell Proliferation Assay (Ki67 Immunohistochemistry)

Purpose: To determine the effect of this compound on the proliferation of hair follicle cells. Method:

-

After the treatment period, fix the hair follicles or 3D co-cultures in 4% paraformaldehyde.

-

Embed the samples in paraffin and section them.

-

Perform immunohistochemical staining for the proliferation marker Ki67.

-

Counterstain the nuclei with DAPI.

-

Visualize the sections using a fluorescence microscope and quantify the percentage of Ki67-positive cells relative to the total number of cells (DAPI-stained nuclei) in the hair bulb region or the 3D culture.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

Purpose: To investigate the effect of this compound on the expression of genes involved in hair growth regulation. Method:

-

At the end of the treatment, harvest the hair follicles or 3D co-cultures and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green chemistry and primers specific for target genes (e.g., VEGF, IGF-1, β-catenin, TGF-β1, BMP4) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's effects on hair follicle cultures. By employing a combination of hair follicle organ culture and 3D co-culture models, researchers can obtain valuable data on the peptide's efficacy in promoting hair growth. Furthermore, the detailed assays for cell proliferation and gene expression will facilitate the elucidation of the molecular mechanisms underlying this compound's activity, contributing to the development of novel and effective treatments for hair loss.

References

- 1. Bone morphogenetic protein signaling inhibits hair follicle anagen induction by restricting epithelial stem/progenitor cell activation and expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Co‐culture of Human Hair Follicles and Dermal Papillae in a Collagen Matrix | Semantic Scholar [semanticscholar.org]

- 5. This compound Efferctive To Hair Growth - Industry News - News [mobelbiochem.com]

Application of Oligopeptide-74 in 3D Skin Models for Anti-Aging Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oligopeptide-74 is a synthetic peptide that has garnered interest in the field of dermatology and cosmetic science for its potential anti-aging properties. Comprising a short chain of amino acids, this bioactive ingredient is known to stimulate various cellular functions within the skin, including the production of essential extracellular matrix (ECM) proteins like collagen and elastin. By enhancing the structural integrity of the skin, this compound may help to reduce the appearance of fine lines and wrinkles, improve skin elasticity, and promote overall skin firmness.[1] Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models, offer a physiologically relevant in vitro platform to investigate the efficacy and mechanism of action of anti-aging compounds like this compound, providing a valuable alternative to traditional 2D cell cultures and animal testing.[2]

These application notes provide detailed protocols for assessing the anti-aging effects of this compound in 3D skin models, along with representative data and visualizations of the potential signaling pathways involved.

Experimental Protocols

Preparation and Treatment of 3D Reconstructed Human Skin Models

This protocol outlines the procedure for culturing and treating commercially available 3D reconstructed human skin models with this compound.

Materials:

-

Full-thickness 3D human skin models (e.g., EpiDermFT™)

-

Assay medium provided by the manufacturer

-

This compound (cosmetic grade, high purity)

-

Vehicle control (e.g., sterile deionized water or a cream base without the active peptide)

-

Phosphate-buffered saline (PBS), sterile

-

6-well culture plates

-

Sterile forceps and other cell culture equipment

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Tissue Equilibration: Upon receipt, carefully transfer the 3D skin model inserts into 6-well plates containing pre-warmed assay medium. Allow the tissues to equilibrate in a humidified incubator for at least 24 hours.

-

Preparation of Test Substance: Prepare different concentrations of this compound in the appropriate vehicle. A typical concentration range for testing peptides on 3D skin models is between 1 µM and 100 µM. A vehicle control (without this compound) must be included.

-

Topical Application: Gently apply a precise volume (e.g., 20 µL) of the this compound solution or cream and the vehicle control onto the surface of the stratum corneum of the skin models.

-

Incubation: Return the treated models to the incubator. The treatment duration can vary depending on the experimental endpoint, but a period of 48 to 72 hours is common for assessing changes in protein expression.

-

Medium Changes: Change the culture medium every 24-48 hours during the treatment period. The collected medium can be stored at -80°C for analysis of secreted factors such as pro-collagen type I.

-

Endpoint Analysis: At the end of the treatment period, tissues can be harvested for histological analysis, gene expression studies, or protein quantification.

Assessment of Anti-Aging Efficacy

This protocol describes the quantification of collagen and elastin in the treated 3D skin models.

Materials:

-

Treated and control 3D skin models

-

Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)

-

Sircol™ Soluble Collagen Assay kit

-

Fastin™ Elastin Assay kit

-

Microplate reader

Procedure:

-

Tissue Homogenization: Harvest the skin models, wash with cold PBS, and homogenize in tissue homogenization buffer.

-

Centrifugation: Centrifuge the homogenates to pellet cell debris and collect the supernatant containing soluble proteins.

-

Collagen Quantification: Use the Sircol™ assay to quantify the amount of soluble collagen in the supernatant according to the manufacturer's instructions.

-

Elastin Quantification: Use the Fastin™ assay to quantify the amount of soluble elastin in the supernatant according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of collagen and elastin based on a standard curve. Express the results as a percentage change relative to the vehicle-treated control.

Histological staining allows for the visualization of changes in the morphology and structure of the 3D skin models.

Materials:

-

Treated and control 3D skin models

-

4% paraformaldehyde (PFA) or formalin

-

Ethanol series (for dehydration)

-

Xylene

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stain

-

Masson's Trichrome stain (for collagen)

-

Verhoeff-Van Gieson (VVG) stain (for elastin)

-

Microscope

Procedure:

-

Fixation and Embedding: Fix the harvested skin models in 4% PFA, followed by dehydration through an ethanol series, clearing in xylene, and embedding in paraffin wax.

-

Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

-

Staining:

-

H&E Staining: For general morphology, deparaffinize and rehydrate the sections and stain with H&E.

-

Masson's Trichrome Staining: To visualize collagen fibers (which will stain blue).

-

VVG Staining: To visualize elastin fibers (which will stain black).

-

-

Imaging and Analysis: Image the stained sections using a light microscope. The thickness of the epidermis and the density and organization of collagen and elastin fibers in the dermal equivalent can be qualitatively and semi-quantitatively assessed.

Cytotoxicity Assessment (MTT Assay)

It is crucial to determine if the applied concentrations of this compound are cytotoxic to the skin models.[3]

Materials:

-

Treated and control 3D skin models

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol or DMSO

-

Microplate reader

Procedure:

-

MTT Incubation: At the end of the treatment period, transfer the skin models to a new plate containing MTT solution and incubate for 3 hours at 37°C.

-

Formazan Extraction: After incubation, remove the MTT solution and add isopropanol or DMSO to extract the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the extracted formazan solution at a wavelength of 570 nm using a microplate reader.

-

Viability Calculation: Calculate the percentage of cell viability relative to the vehicle control. A significant decrease in viability would indicate cytotoxicity.

Quantitative Data Summary

The following tables present hypothetical data representing the expected outcomes from the described experiments, based on the known effects of anti-aging peptides.

Table 1: Effect of this compound on Collagen and Elastin Production in 3D Skin Models

| Treatment Group | Collagen Content (% of Control) | Elastin Content (% of Control) |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 |

| This compound (10 µM) | 125 ± 6.1 | 118 ± 5.5 |

| This compound (50 µM) | 148 ± 7.3 | 135 ± 6.9 |

| Positive Control (e.g., TGF-β1) | 160 ± 8.5 | 145 ± 7.8 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Table 2: Cell Viability of 3D Skin Models after Treatment with this compound

| Treatment Group | Cell Viability (% of Control) |

| Vehicle Control | 100 ± 3.5 |

| This compound (10 µM) | 98.5 ± 4.1 |

| This compound (50 µM) | 97.2 ± 3.9 |

| This compound (100 µM) | 95.8 ± 4.5 |

| Positive Control (e.g., 1% Triton X-100) | 15.3 ± 2.8** |

**p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Mechanism of Action and Signaling Pathways

Oligopeptides often exert their anti-aging effects by modulating specific cellular signaling pathways. A key pathway involved in collagen synthesis is the Transforming Growth Factor-beta (TGF-β) signaling pathway. It is hypothesized that this compound may act as a signaling molecule that activates this pathway in dermal fibroblasts, leading to increased production of ECM proteins.

Diagrams

Caption: Putative TGF-β signaling pathway activated by this compound.

Caption: Experimental workflow for assessing this compound in 3D skin models.

References

Formulating Oligopeptide-74 for optimal stability and solubility in research applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligopeptide-74 is a synthetic peptide composed of 11 amino acids: Leucine, Serine, Serine, Lysine, Methionine, Tyrosine, Histidine, Threonine, Lysine, Glycine, and Glutamine. This peptide has garnered significant interest in research and development for its potential applications in hair growth promotion and skin rejuvenation. It is reported to stimulate hair follicles and may play a role in collagen synthesis.

These application notes provide a comprehensive guide to formulating this compound for optimal stability and solubility in research applications. The following sections detail the peptide's physicochemical properties, protocols for solubility and stability testing, and insights into its potential mechanisms of action.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to developing a successful formulation strategy. Based on its amino acid sequence (Leu-Ser-Ser-Lys-Met-Tyr-His-Thr-Lys-Gly-Gln), the following properties can be predicted:

| Property | Predicted Value | Significance for Formulation |

| Molecular Formula | C53H89N15O16S | Essential for calculating molarity and mass. |

| Molecular Weight | 1252.4 g/mol | Crucial for preparing solutions of specific concentrations. |

| Isoelectric Point (pI) | ~9.6 | The peptide is positively charged at physiological pH (~7.4). Solubility is expected to be minimal at this pH. To enhance solubility, use a pH below the pI. |

| Net Charge at pH 7.0 | +2 | The positive charge contributes to its interaction with negatively charged molecules and surfaces. |

| Amino Acid Composition | Contains basic (Lys, His), polar (Ser, Thr, Gln, Tyr), and hydrophobic (Leu, Met) residues. | The presence of both hydrophilic and hydrophobic residues suggests amphiphilicity, influencing solvent selection. The basic residues indicate good solubility in acidic solutions. |

| Special Residues | Methionine (Met) | The thioether side chain of methionine is susceptible to oxidation. Formulations should be protected from oxidative stress. |

Solubility Protocol

Objective: To determine the optimal solvent and concentration for this compound.

Materials:

-

Lyophilized this compound

-

Sterile, purified water (Milli-Q® or equivalent)

-

0.1% Acetic Acid in sterile water

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Sonicator bath

Methodology:

-

Initial Solubility Test in Water:

-

Equilibrate the lyophilized this compound vial to room temperature.

-

Add a small, precise volume of sterile water to a pre-weighed aliquot of the peptide to achieve a high concentration (e.g., 10 mg/mL).

-

Vortex the vial for 30 seconds.

-

Observe the solution. A clear solution indicates solubility. If the solution is cloudy or contains visible particles, proceed to the next step.

-

-

Solubilization in Acidic Buffer (for Basic Peptides):

-

To the peptide suspension from the previous step, add 0.1% acetic acid dropwise while vortexing.

-

Continue adding the acidic solution until the peptide dissolves completely.

-

This approach is recommended due to the basic nature (pI ~9.6) of this compound, as peptides are most soluble at a pH away from their pI.

-

-

Use of Organic Solvents (for Hydrophobic Peptides):

-

If the peptide remains insoluble, use a small amount of DMSO to dissolve a fresh, pre-weighed aliquot of the peptide.

-

Start with a minimal volume of DMSO (e.g., 10-20 µL for 1 mg of peptide) and sonicate briefly if necessary.

-